7-Hydroxy-2-naphthonitrile

描述

Contextualization of Naphthonitrile Scaffolds in Organic Chemistry and Material Science

Naphthalene-based structures, in general, are of significant interest in organic synthesis and materials science. rasayanjournal.co.in The fusion of two benzene (B151609) rings gives rise to a rigid, planar aromatic system with distinct electronic properties. researchgate.net The introduction of a nitrile group to this scaffold to form a naphthonitrile further modifies these properties, enhancing its utility.

In organic chemistry, the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and aldehydes, making naphthonitriles key intermediates in the synthesis of a wide array of organic molecules. smolecule.com This versatility allows for the construction of complex molecular architectures.

In the realm of material science, the electronic characteristics of the naphthalene (B1677914) ring, combined with the electron-withdrawing nature of the nitrile group, make naphthonitrile derivatives promising candidates for the development of novel materials. These include fluorescent dyes, liquid crystals, and organic semiconductors. acgpubs.org The ability to tune the optical and electronic properties of these materials by modifying the substitution pattern on the naphthalene ring is a key area of research. acgpubs.org

Significance of Hydroxylated Naphthonitrile Derivatives in Contemporary Research

The addition of a hydroxyl group to the naphthonitrile scaffold, creating hydroxylated naphthonitrile derivatives like 7-Hydroxy-2-naphthonitrile, imparts further functionality and opens up new avenues for research. The hydroxyl group can participate in hydrogen bonding, which can influence the molecule's solubility, crystal packing, and interactions with other molecules. cymitquimica.com This is particularly important in the context of medicinal chemistry, where hydrogen bonding plays a crucial role in the binding of ligands to biological targets such as enzymes and receptors. smolecule.com

Furthermore, the hydroxyl group can act as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties. In materials science, the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitrile) groups on the same aromatic scaffold can lead to interesting photophysical properties, such as enhanced fluorescence. cymitquimica.com

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. lookchem.commyskinrecipes.com Investigators are exploring its use in the creation of novel compounds with potential applications in pharmaceuticals and materials science. cymitquimica.comlookchem.com For instance, it is being studied for its role in synthesizing molecules with potential antiproliferative and antitumor activities. lookchem.com Additionally, its fluorescent properties make it a person of interest in the development of dyes and other optical materials. cymitquimica.comlookchem.com The compound's ability to act as a strong electrophile makes it a versatile reactant with a variety of nucleophiles. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 130200-58-7 |

| Molecular Formula | C₁₁H₇NO |

| Molecular Weight | 169.18 g/mol |

| Melting Point | 186.5 °C |

| Boiling Point | 383.126 °C at 760 mmHg |

| Density | 1.286 g/cm³ |

| pKa | 8.99 ± 0.40 (Predicted) |

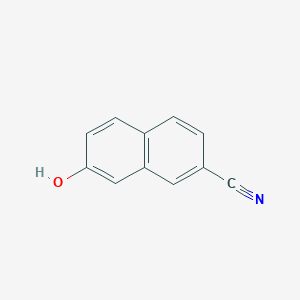

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBPHZSDBOVNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623774 | |

| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130200-58-7 | |

| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Hydroxy 2 Naphthonitrile and Its Derivatives

Direct Synthesis Approaches to the 7-Hydroxy-2-naphthonitrile Core

The construction of the this compound scaffold can be accomplished through several primary synthetic routes, including the introduction of a nitrile group onto a pre-existing naphthalene (B1677914) framework and the formation of the naphthalene ring system itself.

Cyanation Reactions of Naphthalene Precursors

A common and direct method for the synthesis of this compound involves the cyanation of a suitably substituted naphthalene precursor. One such method is the nucleophilic aromatic substitution reaction of a halogenated naphthol. For instance, the reaction of 6-bromo-2-naphthol with copper(I) cyanide (CuCN) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures yields 6-cyano-2-naphthol, which is an isomer of the target compound. The mechanism is understood to involve copper facilitating the displacement of the bromide with the cyanide nucleophile.

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 6-bromo-2-naphthol | Copper(I) cyanide (CuCN) | Dimethylformamide (DMF) | 100-150°C | 6-Cyano-2-naphthol |

Aldol-SNAr-Dehydration Annulation Strategies for Naphthol Derivatives

A powerful one-pot strategy for the construction of polysubstituted 2-naphthols involves a [3+3] annulation sequence. This method combines a doubly activated 1,3-disubstituted acetone derivative with a C5-activated 2-fluorobenzaldehyde in the presence of a base like potassium carbonate in DMF. The reaction proceeds through an aldol addition, followed by an intramolecular nucleophilic aromatic substitution (SNAr), and subsequent dehydration to form the naphthol ring system. While this method has been demonstrated for a variety of substituted 2-naphthols, its specific application to yield this compound would depend on the appropriate choice of starting materials with the required functional groups.

Lewis Acid-Mediated Cyanation Protocols

Lewis acids can be employed to facilitate the cyanation of phenolic compounds. The use of a Lewis acid can activate the aromatic ring towards electrophilic attack by a cyanating agent. For instance, Lewis acids such as titanium tetrachloride (TiCl4) have been shown to promote the cyanation of phenols. In a typical protocol, the phenol derivative is treated with a cyanating agent in the presence of the Lewis acid. Another approach involves the use of trimethylsilyl cyanide (TMSCN) as the cyanide source in conjunction with a Lewis acid catalyst. This method is effective for the cyanation of various aromatic and aliphatic alcohols, proceeding through a carbocation intermediate. The applicability of these methods to 7-hydroxynaphthalene would provide a direct route to this compound.

Derivatization Strategies from this compound

Once the this compound core is synthesized, it can be further modified to produce a range of derivatives. These modifications can be targeted at either the aromatic naphthyl ring or the hydroxyl functional group.

Functionalization of the Naphthyl Ring System

The electron-rich naphthyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating hydroxyl group and the deactivating, meta-directing nitrile group.

Halogenation: Bromination of 2-naphthol derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br2). The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), can direct the electrophile to specific positions on the ring.

Nitration: The introduction of a nitro group onto the naphthyl ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. For example, the nitration of 7-hydroxy-4-methylcoumarin, a related heterocyclic compound, yields a mixture of nitro isomers. scispace.com A similar approach could be applied to this compound.

Sulfonation: The reaction of 7-hydroxynaphthalene with a sulfonating agent can lead to the formation of sulfonic acid derivatives, such as 7-Hydroxy-2-naphthalene sulfonic acid sodium salt. biosynth.com

| Reaction | Reagents | Potential Product from this compound |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) or Br2/FeBr3 | Bromo-7-hydroxy-2-naphthonitrile |

| Nitration | HNO3/H2SO4 | Nitro-7-hydroxy-2-naphthonitrile |

| Sulfonation | Sulfonating agent | This compound sulfonic acid |

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of ethers and esters.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

Esterification: Esters can be readily prepared by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base. This reaction introduces an acyl group to the oxygen atom of the hydroxyl group.

These derivatization strategies provide access to a wide array of compounds with potentially altered physical, chemical, and biological properties, starting from the core this compound structure.

Reactions Involving the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group that serves as a valuable precursor for a variety of other functionalities. The inherent polarity of the carbon-nitrogen triple bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. Key transformations of the nitrile group in compounds like this compound include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org In the context of this compound, this reaction would yield 7-hydroxy-2-naphthoic acid. Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. The reaction proceeds through an amide intermediate. libretexts.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate that is subsequently hydrolyzed. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This process involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org The reduction of this compound would produce (7-hydroxynaphthalen-2-yl)methanamine, a valuable building block for more complex molecules.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after an aqueous workup. youtube.com The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed upon the addition of acid. youtube.com This allows for the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of ketone derivatives from a naphthonitrile precursor.

Interactive Table: Key Reactions of the Nitrile Group

| Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Protonated Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Amide | Carboxylate (then Carboxylic Acid) |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |

| Grignard Addition | 1. R-MgX 2. H₃O⁺ | Imine | Ketone |

Asymmetric Synthesis Considerations for Stereoisomeric Naphthonitrile Analogues

Chirality plays a critical role in the biological activity of molecules, as enantiomeric forms can have significantly different physiological effects. mdpi.com Consequently, the development of methods for asymmetric synthesis—the synthesis of a specific stereoisomer—is a primary focus in modern organic chemistry and drug discovery. mdpi.comfrontiersin.org For analogues of this compound that possess stereogenic elements, such as axial chirality in biaryl systems, controlling stereochemistry is paramount. nih.gov

The main strategies for achieving enantioselectivity in the synthesis of chiral naphthonitrile analogues fall into several categories:

Chiral Catalysis: This is one of the most efficient methods, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. nih.gov Transition-metal catalysts with chiral ligands are widely used. For instance, rhodium-catalyzed enantioselective [2+2+2] cycloadditions have been employed to create axially chiral anilides. nih.gov Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool for various asymmetric transformations. frontiersin.org

Chiral Auxiliaries: In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved from the product.

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. mdpi.com The inherent chirality of the starting material is incorporated into the final product, guiding the stereochemistry of the synthetic route.

Axially chiral biaryl scaffolds, which can be present in complex naphthonitrile derivatives, are significant targets in asymmetric synthesis due to their prevalence in biologically active molecules and their use as chiral ligands. nih.gov The synthesis of these atropisomers (stereoisomers arising from restricted rotation about a single bond) often requires carefully designed catalytic systems to control the orientation of the molecular halves during bond formation. nih.gov

Interactive Table: Strategies for Asymmetric Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst (metal-ligand complex or organocatalyst) is used to induce enantioselectivity. | High efficiency; catalyst can be recycled; broad applicability. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Reliable and predictable; requires additional steps for attachment and removal. |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. | Cost-effective for certain targets; limited by the availability of starting materials. |

Sustainable and Green Chemistry Principles in Naphthonitrile Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mgesjournals.comnih.gov Applying these principles to the synthesis of this compound and its derivatives is crucial for environmental sustainability and process efficiency. mgesjournals.com

Key green chemistry approaches applicable to naphthonitrile synthesis include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Replacing these with environmentally benign alternatives like water is a primary goal. novartis.com Micellar catalysis, which uses surfactants in water to create nanoreactors, can enhance the solubility of organic reactants and facilitate reactions in aqueous media. novartis.com

Alternative Energy Sources: Microwave irradiation and ultrasound are energy-efficient alternatives to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and minimize side reactions. researchgate.net

Catalysis: The use of catalysts is inherently green as they are used in small amounts and allow for reactions to occur under milder conditions. The development of recoverable and reusable catalysts, such as magnetic nanocatalysts, further enhances sustainability by simplifying product purification and reducing waste. researchgate.net Photocatalysis, which uses light to drive chemical reactions, represents another sustainable approach that can often be performed at room temperature. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Dehydration reactions, for example, which convert amides to nitriles, can have high atom economy if the dehydrating agent is used catalytically. organic-chemistry.org

By incorporating principles such as the use of safer solvents, energy-efficient methods, and advanced catalytic systems, the synthesis of naphthonitriles can be made more sustainable and environmentally friendly. nih.govnovartis.com

Interactive Table: Green Chemistry Principles in Synthesis

| Principle | Application in Naphthonitrile Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic compounds (VOCs) with water or solvent-free conditions. | Micellar catalysis in water. novartis.com |

| Energy Efficiency | Using alternative energy sources to reduce energy consumption and reaction times. | Microwave-assisted organic synthesis (MAOS). researchgate.net |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Use of magnetically recoverable nanocatalysts. researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the product. | Catalytic dehydration of amides to form nitriles. organic-chemistry.org |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Biosynthesis routes using enzymes or microorganisms. nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Although complete spectral data for 7-Hydroxy-2-naphthonitrile is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the hydroxyl and nitrile substituents on the naphthalene (B1677914) ring.

Proton (¹H) NMR Studies

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The electron-donating hydroxyl group (-OH) and the electron-withdrawing nitrile group (-CN) influence the electronic environment of these protons, causing them to resonate at different chemical shifts. The proton of the hydroxyl group would likely appear as a broad singlet, its chemical shift being dependent on the solvent and concentration.

The aromatic protons' signals would be expected to appear as a series of doublets and doublets of doublets, characteristic of a substituted naphthalene system. Protons on the same ring as the hydroxyl group would be more shielded (shifted upfield) compared to those on the ring with the nitrile group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.8-8.1 | d | ~8.5-9.0 |

| H-3 | ~7.5-7.7 | dd | J ≈ 8.5, 1.5 |

| H-4 | ~7.9-8.2 | d | ~8.5-9.0 |

| H-5 | ~7.2-7.4 | d | ~8.5-9.0 |

| H-6 | ~7.1-7.3 | dd | J ≈ 8.5, 2.0 |

| H-8 | ~7.1-7.3 | d | ~2.0-2.5 |

| 7-OH | Variable | br s | N/A |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum for this compound should display 11 unique signals: one for the nitrile carbon, and ten for the carbons of the naphthalene ring. The carbon atom directly attached to the hydroxyl group (C-7) is expected to be significantly shielded and appear at a high field (around 155-160 ppm). Conversely, the carbon of the nitrile group (-C≡N) would appear at a lower field (around 118-120 ppm). The carbon atom to which the nitrile is attached (C-2) would be deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~128-132 |

| C-2 | ~108-112 |

| C-3 | ~130-134 |

| C-4 | ~125-129 |

| C-4a | ~135-139 |

| C-5 | ~124-128 |

| C-6 | ~118-122 |

| C-7 | ~155-160 |

| C-8 | ~110-115 |

| C-8a | ~130-134 |

| -C≡N | ~118-120 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic rings.

HSQC spectra correlate each proton with its directly attached carbon atom, linking the ¹H and ¹³C assignments.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule. For this compound, the molecular formula is C₁₁H₇NO, corresponding to a molecular weight of approximately 169.18 g/mol nih.gov.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 169 nih.gov. This peak confirms the molecular weight of the compound. The fragmentation pattern provides structural clues. A significant fragment is often observed at m/z 140 nih.gov. This corresponds to the loss of a hydrogen cyanide (HCN) molecule (mass of 27 Da), a characteristic fragmentation for aromatic nitriles.

| m/z Value | Assignment | Description |

|---|---|---|

| 169 | [M]⁺ | Molecular Ion Peak nih.gov |

| 140 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its hydroxyl, nitrile, and aromatic components.

O-H Stretch : A prominent broad band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is broadened by intermolecular hydrogen bonding.

C≡N Stretch : A sharp, medium-to-strong intensity peak is characteristic of the nitrile group and appears in the 2260-2210 cm⁻¹ region.

Aromatic C-H Stretch : Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.

Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in several peaks in the 1600-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2210 | Medium-Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound allows it to absorb ultraviolet light. Naphthol derivatives typically exhibit multiple absorption bands in the UV region. The presence of the hydroxyl and cyano groups modifies the electronic structure and thus the absorption spectrum.

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is a cornerstone of computational chemistry for predicting molecular properties and reactivity. In DFT, the ground-state energy of a molecule is determined as a unique functional of the electron density, which simplifies the complex many-electron problem. mdpi.com

For 7-Hydroxy-2-naphthonitrile, a DFT analysis would begin with geometry optimization to determine the most stable three-dimensional conformation. From the optimized structure, a wealth of information about its electronic properties can be derived. Key parameters calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, this would reveal electron-rich regions (negative potential), likely around the oxygen of the hydroxyl group and the nitrogen of the nitrile group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), such as the hydrogen of the hydroxyl group, would indicate sites for nucleophilic attack.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various indices. nih.gov These descriptors, such as electronegativity, chemical hardness, softness, and the Fukui function, are derived from the changes in energy with respect to the number of electrons. nih.govnih.gov The Fukui function, for instance, identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

These DFT-based calculations provide a detailed understanding of the intrinsic electronic properties of this compound, offering predictions about its stability, reactivity, and the specific atomic sites where chemical reactions are most likely to occur.

| DFT-Derived Property | Significance for this compound |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| MEP Map | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

| Fukui Functions | Quantitatively identifies the most reactive atomic sites. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a correlation between the chemical structures of compounds and their biological activities. wikipedia.orgmdpi.com These models are extensively used in drug discovery, toxicology, and environmental science to predict the activity of new or untested chemicals. nih.govnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net

A QSAR study for this compound would involve the following steps:

Data Set Collection: A dataset of compounds structurally related to this compound with known biological activities (e.g., inhibitory concentration against a specific enzyme) would be compiled.

Descriptor Calculation: For each compound in the dataset, a large number of molecular descriptors are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors that encode various aspects of the molecular structure.

Model Development: Using statistical methods or machine learning algorithms (like multiple linear regression, partial least squares, or support vector machines), a mathematical relationship is established between the calculated descriptors (predictor variables) and the biological activity (response variable). wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Once a validated QSAR model is developed, it can be used to predict the biological activity of this compound. For example, if the model was built on a dataset of kinase inhibitors, it could predict the potential of this compound to inhibit that specific kinase, thereby guiding its synthesis and experimental testing. QSAR can also be used to predict potential toxicity, helping to prioritize compounds with better safety profiles early in the drug discovery process. nih.gov

| QSAR Modeling Step | Description | Application to this compound |

| Data Collection | Assembling a set of related compounds with measured biological activity. | Gathering data on similar naphthonitrile or hydroxynaphthalene derivatives. |

| Descriptor Calculation | Computing numerical representations of molecular structure and properties. | Calculating properties like molecular weight, logP, and electronic parameters for the data set. |

| Model Generation | Creating a statistical correlation between descriptors and activity. | Developing an equation that links the structural features to a specific bioactivity (e.g., anticancer). |

| Bioactivity Prediction | Using the model to estimate the activity of the new compound. | Predicting the potential efficacy or toxicity of this compound. |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. springernature.com In the context of drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with its biological target, typically a protein or enzyme. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations reveal the dynamic nature of this interaction in a simulated physiological environment. chemmethod.com

An MD simulation of a this compound-protein complex would proceed as follows:

System Setup: A starting structure of the complex, often obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic the cellular environment.

Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over a specific period, typically nanoseconds to microseconds. nih.gov

Trajectory Analysis: The resulting trajectory—a record of atomic positions and velocities over time—is analyzed to understand the stability of the complex and the nature of the interactions.

Key insights gained from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess the stability of the binding pose over time. A stable RMSD suggests a persistent interaction.

Intermolecular Interactions: The simulation allows for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between this compound and the protein's active site. The persistence of these interactions is a strong indicator of binding affinity. nih.gov

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity between the compound and its target. nih.gov

These simulations can reveal whether an initial docked pose is stable and can highlight the key amino acid residues involved in the binding, offering crucial information for the rational design of more potent analogs. researchgate.net

| MD Simulation Analysis | Information Gained |

| RMSD (Root-Mean-Square Deviation) | Assesses the stability of the compound in the protein's binding site. |

| RMSF (Root-Mean-Square Fluctuation) | Identifies the flexibility of different parts of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. |

| MM-PBSA/GBSA | Estimates the binding free energy of the compound-target complex. |

Theoretical Predictions of Excited State Dynamics and Photophysical Behavior

The interaction of molecules with light is governed by their electronic excited states. Theoretical methods can predict the photophysical behavior of this compound, which is essential for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and photochemistry.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.com By applying TD-DFT, one can simulate the electronic absorption spectrum (UV-Vis) of this compound. nih.gov The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Beyond absorption, these calculations can explore the properties of the excited states themselves. Key predicted properties include:

Emission Wavelength: By optimizing the geometry of the first excited state, it is possible to predict the fluorescence or phosphorescence emission wavelength.

Quantum Yields: While direct calculation is complex, theoretical analysis can provide insights into the relative likelihood of radiative (fluorescence) versus non-radiative decay pathways, which determines the brightness of a fluorophore.

Intersystem Crossing: The probability of transitioning from a singlet excited state to a triplet excited state can be estimated, which is crucial for understanding phosphorescence and photochemical reactivity.

These theoretical predictions can guide the design of new molecules based on the this compound scaffold with tailored photophysical properties, such as specific absorption and emission colors or enhanced fluorescence efficiency for sensing applications.

| Photophysical Property | Theoretical Method | Predicted Information |

| UV-Vis Absorption | TD-DFT | Wavelengths and intensities of electronic transitions. |

| Fluorescence Emission | TD-DFT (Excited State Optimization) | Wavelength of emitted light. |

| Excited State Lifetime | Theoretical models | Duration of the excited state. |

| Photochemical Reactivity | Analysis of excited state potential energy surfaces | Likelihood and pathways of light-induced chemical reactions. |

Pharmacological and Biological Research Applications

Anticancer and Antitumor Activity Studies

Naphthalene-based compounds are a recognized scaffold in the development of novel anticancer agents. The presence of hydroxyl and other functional groups can significantly influence their cytotoxic and antitumor properties.

In Vitro and In Vivo Efficacy Assessments

Currently, there is a lack of specific published in vitro and in vivo efficacy data for 7-Hydroxy-2-naphthonitrile against cancer cell lines. However, studies on related hydroxynaphthalene derivatives have shown promising results. For instance, certain 1-hydroxynaphthalene-2-carboxanilides have demonstrated the ability to inhibit the proliferation of cancer cell lines such as THP-1 (human acute monocytic leukemia) and MCF-7 (human breast adenocarcinoma). nih.govmdpi.com Similarly, synthetic pyran naphthoquinones, which share the hydroxylated naphthalene (B1677914) core, have displayed good activity against various tumor cell lines. nih.gov

Derivatives of 3-(hydrazonomethyl)naphthalene-2-ol have been synthesized and shown to inhibit both MCF-7 and HCT 116 (human colorectal carcinoma) cancer cells with IC₅₀ values of 10.56 µM and 7.07 µM, respectively. nih.govfigshare.com These findings suggest that this compound could warrant investigation for its potential cytotoxic effects against a range of cancer cell types.

Table 1: In Vitro Cytotoxicity of Structurally Related Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| 1-Hydroxynaphthalene-2-carboxanilides | THP-1, MCF-7 | Activity Reported |

| Pyran Naphthoquinones | Various | Good Activity |

| 3-(hydrazonomethyl)naphthalene-2-ol derivative | MCF-7 | 10.56 µM |

Note: This table presents data for structurally related compounds, not this compound itself, for which specific data is not currently available.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Binding)

The precise molecular mechanisms of action for this compound in a cancer context have not yet been elucidated. However, research on analogous compounds provides potential avenues for investigation. For example, some ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway. nih.govmdpi.com This involves the loss of mitochondrial membrane potential and the production of mitochondrial superoxide.

Furthermore, a derivative of 3-(hydrazonomethyl)naphthalene-2-ol was found to inhibit the VEGFR-2 enzyme with an IC₅₀ value of 37 nM. nih.govfigshare.com VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis. The potential for this compound to inhibit key enzymes or receptors involved in cancer progression, such as kinases or topoisomerases, remains a viable area for future research. The cytotoxic effect of another related compound, 7-hydroxy-3,4-dihydrocadalene, against breast cancer cells has been linked to the induction of oxidative stress-mediated apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For hydroxynaphthalene derivatives, the nature and position of substituents on the naphthalene ring significantly impact their biological activity.

For instance, in studies of 1-hydroxynaphthalene-2-carboxanilides, it was found that derivatives with electron-withdrawing groups such as -F, -Br, or -CF₃ at the meta- or para-position of the anilide moiety exhibited a greater ability to inhibit the proliferation of THP-1 and MCF-7 cells. nih.gov This suggests that the electronic properties of substituents play a key role in their anticancer effects.

SAR studies on 1,4-naphthoquinones have also revealed that substitutions at various positions can lead to compounds with potent (IC₅₀ values of 1–3 μM) antiproliferative activity against prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines. nih.gov For this compound, future SAR studies could involve the synthesis of derivatives with modifications to the hydroxyl and nitrile groups, as well as the introduction of other substituents on the naphthalene ring, to explore how these changes affect its bioactivity.

Antimicrobial and Antiviral Properties

While the naphthalene scaffold is present in many compounds with antimicrobial and antiviral activity, there is currently no specific research available on the antimicrobial or antiviral properties of this compound. However, studies on related classes of compounds can offer some insights.

For example, 2-acylnaphthohydroquinones have been evaluated for their antifungal activity, although they were generally found to be less potent than their 2-acylbenzohydroquinone counterparts. mdpi.comnih.govresearchgate.net Certain flavonoids, which can contain hydroxyl groups on aromatic rings, have demonstrated activity against various bacteria and fungi. frontiersin.orgnih.govnih.gov A coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, has been shown to have antifungal activity against Aspergillus species by affecting the fungal cell wall. nih.gov The potential of this compound as an antimicrobial or antiviral agent remains to be investigated through dedicated screening programs.

Protease Inhibitor Research and Development

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them important therapeutic targets. There is no specific research to date that has investigated this compound as a protease inhibitor. The development of assays to screen for the inhibition of specific proteases, such as the Dengue virus NS2B/NS3 protease, is an active area of research. nih.gov Future studies could explore whether this compound or its derivatives exhibit inhibitory activity against clinically relevant proteases.

Applications in Fluorescent Probes and Bioimaging

Hydroxynaphthalene derivatives are known for their fluorescent properties and have been utilized in the development of fluorescent probes for detecting various analytes and for bioimaging applications. mdpi.comrsc.orgmdpi.comdntb.gov.ua The inherent fluorescence of the naphthalene core, often enhanced by the presence of an electron-donating hydroxyl group, makes this class of compounds promising for such applications.

While this compound has not been specifically developed as a fluorescent probe, related structures have shown significant potential. For example, fluorescent probes based on 1-hydroxy-2,4-diformylnaphthalene have been synthesized for the detection of sulfites and bisulfites. nih.gov Similarly, probes derived from 4-hydroxy-1,8-naphthalimide are used for sensing species like hydrogen polysulfides. ejournal.by The strong fluorescence of naphthalimide-based probes is also utilized for the detection of metal ions like Cu²⁺. nih.gov

The field of cyanonaphthols, to which this compound belongs, has been studied for its enhanced photoacidities, a property that can be exploited in the design of photo-responsive materials and sensors. acs.org Given these precedents, it is plausible that this compound could be a valuable scaffold for the synthesis of novel fluorescent probes for the detection of specific biomolecules or for use in cellular imaging.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Hydroxynaphthalene-2-carboxanilides |

| THP-1 |

| MCF-7 |

| Pyran naphthoquinones |

| 3-(hydrazonomethyl)naphthalene-2-ol |

| HCT 116 |

| VEGFR-2 |

| 7-hydroxy-3,4-dihydrocadalene |

| DU-145 |

| HT-29 |

| 1,4-Naphthoquinones |

| 2-Acylnaphthohydroquinones |

| 2-Acylbenzohydroquinones |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one |

| Dengue virus NS2B/NS3 protease |

| 1-hydroxy-2,4-diformylnaphthalene |

| 4-hydroxy-1,8-naphthalimide |

Development of Chemosensors for Biological Analytes (e.g., Hydrazine)

The unique molecular structure of this compound, featuring both a hydroxyl and a nitrile group on a naphthalene core, makes it an attractive candidate for the design of chemosensors. These functional groups can act as recognition sites and signaling units, allowing for the detection of specific biological analytes through changes in optical properties, such as fluorescence or color.

While direct studies on this compound as a chemosensor for hydrazine (B178648) are limited, research on its isomer, 6-Hydroxy-2-naphthonitrile, provides valuable insights into the potential of this structural motif. A study on a fluorescent probe derived from 6-Hydroxy-2-naphthonitrile demonstrated its capability to detect hydrazine. This suggests that the hydroxynaphthonitrile scaffold is a viable platform for developing sensors for small, highly reactive biological molecules. The underlying principle often involves a specific chemical reaction between the analyte and the sensor molecule, leading to a measurable change in the sensor's fluorescence.

Further research is necessary to fully elucidate the capabilities of this compound itself in the development of chemosensors for a range of biological analytes. The strategic positioning of the hydroxyl and nitrile groups in the 7- and 2-positions may offer unique advantages in terms of selectivity and sensitivity for specific target molecules beyond hydrazine.

Intracellular Sensing and Imaging Applications

The application of fluorescent probes in visualizing and quantifying biological molecules within living cells is a rapidly advancing field. Naphthalimide derivatives, which can be synthesized from naphthonitrile precursors, are a well-established class of fluorophores used in the development of intracellular sensors and imaging agents. These compounds are valued for their high quantum yields, photostability, and the tunability of their optical properties.

Although direct evidence of this compound being used in commercially available or widely studied intracellular probes is scarce, its potential as a precursor for such applications is noteworthy. The synthesis of more complex fluorescent probes often involves the chemical modification of simpler building blocks. The hydroxyl group of this compound offers a convenient point for chemical modification, allowing for the attachment of specific recognition moieties for intracellular targets. This could enable the development of targeted probes for specific organelles or biomolecules within the cell.

The exploration of this compound and its derivatives in the context of intracellular sensing and imaging remains an area ripe for investigation. Future studies may focus on synthesizing novel fluorescent probes from this scaffold and evaluating their efficacy in live-cell imaging experiments.

Exploration in Agrochemical Development

The field of agrochemical development is constantly in search of novel molecular scaffolds that can be modified to create new herbicides, fungicides, and insecticides. While the parent compound, 2-Naphthonitrile, is known to be an intermediate in the synthesis of various agrochemicals, the specific role and exploration of this compound in this sector are not well-documented in publicly available research.

The introduction of a hydroxyl group to the naphthonitrile core can significantly alter the compound's biological activity and its physical properties, such as solubility and soil mobility. These changes could potentially be harnessed to develop new agrochemical agents with improved efficacy or more favorable environmental profiles.

Applications in Materials Science and Engineering

Development of Organic Light-Emitting Diode (OLED) Materials

The pursuit of highly efficient and stable blue organic light-emitting diodes (OLEDs) is a critical area of research in display technology. The molecular architecture of 7-Hydroxy-2-naphthonitrile makes it and its isomers valuable precursors in this field. For instance, the related compound 7-Hydroxynaphthalene-1-carbonitrile is a useful reagent in the preparation of triazine derivatives, which are employed as organic photoelectric materials in OLED devices chemicalbook.com. The combination of the naphthalene (B1677914) unit, which provides thermal stability and charge-transporting capabilities, with the nitrile group, which can enhance electron affinity and influence emission wavelengths, is advantageous for creating robust emitter and host materials. Research in this area focuses on modifying the core structure of such naphthonitrile derivatives to fine-tune the photophysical properties and improve device performance, including efficiency and operational lifetime.

Integration into Liquid Crystal Technologies

Liquid crystal technologies rely on molecules that can exhibit mesomorphic phases, which are intermediate states of matter between crystalline solids and isotropic liquids. The rigid, elongated shape of the naphthalene core in this compound is a common feature in the design of liquid crystalline materials. Furthermore, the presence of a polar nitrile group is a well-established strategy for inducing or enhancing mesomorphic behavior in calamitic (rod-shaped) liquid crystals. For example, cyanobiphenyl compounds are a classic family of liquid crystals where the cyano group plays a crucial role in aligning the molecules in an electric field researchgate.net.

Research on related structures, such as chiral liquid crystals derived from (S)-2-(6-hydroxy-2-naphthyl)propionic acid, demonstrates that the hydroxynaphthyl moiety can be a key component in the synthesis of ferroelectric liquid crystals researchgate.net. These materials exhibit spontaneous polarization and are of interest for fast-switching display applications researchgate.net. The combination of the hydroxyl and nitrile groups on the naphthalene framework in this compound suggests its potential as a core structure for the development of new liquid crystalline materials with desirable dielectric anisotropy and thermal stability.

Utilization in Polymer Chemistry and Epoxy Resin Formulations

In the realm of polymer chemistry, particularly in the formulation of high-performance epoxy resins, naphthalene-based compounds are known to impart significant improvements in thermal stability and mechanical properties. The incorporation of rigid aromatic structures, such as the naphthalene core, into polymer backbones restricts thermal motion and increases the glass transition temperature of the resulting material.

For instance, 2,7-dihydroxynaphthalene, a compound structurally related to this compound, is used as a precursor for specialized epoxy resins. These resins, formed by reacting 2,7-dihydroxynaphthalene with aldehydes, can serve as curing agents google.com. The resulting cured materials exhibit exceptionally high heat resistance, as well as excellent moisture resistance and toughness, overcoming the brittleness often associated with conventional high-temperature epoxy resins google.com. The presence of the hydroxyl group in this compound allows for its potential integration into polymer chains through esterification or etherification reactions, suggesting its utility in creating polymers with enhanced thermal and mechanical properties.

Exploration in Novel Conductive and Optoelectronic Materials

The optoelectronic properties of organic materials are determined by their molecular structure, which influences their ability to absorb and emit light, as well as transport charge carriers. The naphthalene ring system in this compound provides a π-conjugated system that is fundamental for electronic conductivity and optical activity. The hydroxyl and nitrile substituents further modify these properties.

The general class of naphthalenecarbonitriles, to which this compound belongs, is recognized for its relevance in optoelectronics. For example, 2-naphthalenecarbonitrile is associated with properties such as luminescence and external quantum efficiency nih.gov. The functional groups of this compound allow for its use as a building block in the synthesis of more complex molecules for optoelectronic applications. Its structure suggests potential as a component in organic semiconductors, where the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group can be exploited to tune the material's band gap and charge transport characteristics.

| Property | Value/Description |

| Chemical Formula | C11H7NO |

| Molecular Weight | 169.18 g/mol |

| Appearance | Solid, typically off-white to light yellow |

| Melting Point | 143-147 °C |

| Solubility in Water | Insoluble |

Analytical Chemistry and Environmental Monitoring Applications

Development of Advanced Analytical Methods for Detection and Quantification

The development of sensitive and selective analytical methods is paramount for the accurate detection and quantification of chemical compounds in various matrices. 7-Hydroxy-2-naphthonitrile, due to its aromatic structure and functional groups, is amenable to a range of analytical techniques.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

While specific, validated High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) methods exclusively for this compound are not extensively detailed in publicly available research, the general principles of these techniques are applicable for its separation and quantification.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be the most suitable approach for analyzing this compound. In this method, a nonpolar stationary phase (such as C18) would be used in conjunction with a polar mobile phase. The separation would be based on the compound's hydrophobicity. The presence of the hydroxyl group adds a degree of polarity that can be manipulated through the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The nitrile group also contributes to the molecule's polarity. Detection could be achieved using a UV-Vis detector, as the naphthalene (B1677914) ring system is strongly chromophoric.

Table 1: Theoretical HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (Reversed-Phase) | Effective for separating moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the optimization of retention time and peak shape. |

| Detector | UV-Vis Detector | The aromatic naphthalene structure absorbs UV light, enabling sensitive detection. |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

| Flow Rate | 0.5-1.5 mL/min | Typical flow rate for analytical separations. |

Thin-Layer Chromatography (TLC): TLC can serve as a simple and rapid method for the qualitative analysis of this compound. A silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The separation is based on the compound's polarity, with the hydroxyl group strongly interacting with the silica. Visualization can be achieved under UV light due to the compound's fluorescence, or by using a staining reagent that reacts with the hydroxyl group.

Spectroscopic Detection Methods (e.g., Colorimetric, Fluorimetric)

The spectroscopic properties of this compound and its derivatives form the basis for sensitive detection methods. The hydroxyl and nitrile groups can be chemically modified to create probes that exhibit changes in their color or fluorescence upon interaction with a target analyte.

Research on a related compound, 6-Hydroxy-2-naphthonitrile Levulinate, demonstrates the potential of this molecular scaffold. researchgate.netscispace.com This derivative was developed as a reaction-based fluorescent and colorimetric probe for the detection of hydrazine (B178648). researchgate.netscispace.com Upon reaction with hydrazine, the probe exhibited a distinct color change from colorless to yellow, allowing for visual detection. researchgate.netscispace.com It also showed a significant increase in fluorescence intensity, enabling quantitative measurements with a low detection limit. researchgate.netscispace.com This work suggests that this compound could be similarly functionalized to create probes for various analytes. The hydroxyl group provides a convenient site for derivatization to tune the probe's reactivity and spectroscopic response.

Table 2: Spectroscopic Properties and Potential of Functionalized this compound Derivatives

| Detection Method | Principle | Potential Application |

|---|---|---|

| Colorimetric | Change in visible color upon binding to an analyte. | Rapid, qualitative or semi-quantitative on-site testing. |

| Fluorimetric | Change in fluorescence intensity or wavelength upon binding to an analyte. | Highly sensitive and quantitative laboratory analysis. |

Chemosensor Development for Environmental Pollutants and Metal Ions

The development of chemosensors for the detection of environmental pollutants and toxic metal ions is a critical area of research. The this compound framework is a promising platform for the design of such sensors. The nitrile and hydroxyl groups can act as binding sites for metal ions or can be part of a larger molecular system that undergoes a conformational change upon analyte binding, leading to a measurable signal.

While specific chemosensors based on this compound are not widely reported, the principles of chemosensor design using similar naphthonitrile structures are well-established. For instance, derivatives of naphthonitrile have been investigated for their ability to selectively bind and detect various metal ions. The design often involves incorporating a receptor unit that specifically interacts with the target ion and a signaling unit (fluorophore or chromophore) that reports this interaction. The this compound moiety can serve as an excellent signaling unit due to its inherent fluorescence and chromophoric properties.

Role in Wastewater Treatment Research

The potential application of this compound in wastewater treatment research is an emerging area of interest. While direct studies on its use as a primary treatment agent are limited, its properties suggest several potential roles.

One area of exploration is its use as a molecular probe to monitor the degradation of pollutants in wastewater. Its fluorescent properties could be harnessed to develop sensors that track the concentration of specific contaminants during treatment processes.

Additionally, the chemical reactivity of the hydroxyl and nitrile groups could be utilized in advanced oxidation processes. These groups can potentially be oxidized or reduced, participating in the degradation of persistent organic pollutants. However, further research is needed to establish the efficacy and mechanisms of this compound in such applications and to assess its own environmental fate and potential transformation products.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

| Hydrazine |

| Methanol |

Future Research Directions and Translational Potential

Emerging Synthetic Pathways and Sustainable Methodologies

The development of environmentally friendly and efficient synthetic routes is a primary focus in contemporary chemical research. For 7-Hydroxy-2-naphthonitrile, future efforts will likely concentrate on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key emerging areas include:

Catalyst Development: Research is moving towards the use of novel catalysts, such as magnetically recoverable nanocatalysts, which offer high efficiency and easy separation from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity.

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. Future methodologies will likely explore solvent-free reaction conditions or the use of greener solvents like polyethylene glycol (PEG), which can also enhance the stability and efficiency of catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. This method has been successfully applied to the synthesis of related amino-hydroxy-naphthoic acids and represents a promising avenue for the efficient production of this compound derivatives. researchgate.net

Photochemical Methods: The use of light to drive chemical reactions is a growing area of interest. Photochemical methods, potentially using catalysts like naphthalene (B1677914) monoimide, could offer sustainable and highly specific routes for the synthesis and functionalization of naphthalene derivatives under ambient conditions. rsc.org

These sustainable approaches are not only environmentally responsible but also offer economic advantages by reducing waste and energy costs, making the synthesis of this compound more viable for large-scale applications.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science by accelerating the design and optimization process. drugdiscoverychemistry.commdpi.comknaw.nlnih.govnih.gov For this compound, AI and ML can be integrated in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel this compound derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for success, saving time and resources.

De Novo Design: AI, particularly deep learning models, can generate novel molecular structures based on desired properties. knaw.nl This "inverse design" approach can be used to create new this compound derivatives with optimized characteristics for specific applications, such as high binding affinity to a biological target or specific optical properties for a new material.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against biological targets to identify potential drug candidates. nih.gov This can significantly accelerate the initial stages of drug discovery for this compound-based therapeutics.

Material Property Prediction: In materials science, ML models can predict the properties of polymers and other materials incorporating the this compound scaffold. nih.govnih.gov This can guide the design of new materials with tailored mechanical, electronic, or optical properties.

The integration of AI and ML will enable a more rational and efficient exploration of the chemical space around this compound, leading to the faster discovery of new drugs and materials.

Nanotechnology and Nanomaterials Integration for Enhanced Performance

Nanotechnology offers exciting opportunities to enhance the properties and applications of this compound. By integrating this compound with nanomaterials, it is possible to create novel systems with improved performance and functionality.

Potential areas of integration include:

Drug Delivery Systems: this compound or its derivatives with therapeutic activity could be encapsulated within or conjugated to nanoparticles for targeted drug delivery. nih.gov This can improve the solubility and bioavailability of the drug, reduce side effects, and enable targeted delivery to diseased tissues.

Fluorescent Nanoprobes: The inherent fluorescence of the naphthalene core can be harnessed to develop fluorescent nanoparticles for bioimaging and sensing applications. By incorporating this compound into nanostructures, it may be possible to create bright and stable nanoprobes for detecting specific biomolecules or imaging cellular processes.

Nanocomposites: The incorporation of this compound into polymer or inorganic nanocomposites could lead to materials with enhanced mechanical strength, thermal stability, or optical properties. These materials could find applications in coatings, electronics, and other advanced technologies.

The synergy between this compound and nanotechnology opens up new avenues for the development of advanced materials and biomedical technologies.

Considerations for Clinical Translation and Industrial Scale-Up

The successful translation of a promising compound from the laboratory to the clinic or industry requires careful consideration of several factors. For this compound and its derivatives, the key challenges and considerations include:

Scalable Synthesis: A laboratory-scale synthesis is often not directly transferable to an industrial scale. almacgroup.com Developing a robust, cost-effective, and scalable synthetic process is crucial. biosynth.com This involves optimizing reaction conditions, minimizing the use of expensive reagents and chromatography, and ensuring consistent product quality. almacgroup.com

Purification Strategies: The purification of the final compound and intermediates is a major hurdle in large-scale production. almacgroup.com The development of non-chromatographic purification methods, such as crystallization, extraction, and salt formation, is essential for industrial viability. almacgroup.com

Process Safety and Environmental Impact: A thorough evaluation of the safety and environmental impact of the manufacturing process is required. biosynth.com This includes identifying and mitigating potential hazards, managing waste streams, and complying with environmental regulations.

Regulatory Compliance: For clinical applications, the manufacturing process must adhere to Good Manufacturing Practice (GMP) guidelines. biosynth.com This ensures the quality, purity, and consistency of the final drug product.

Supply Chain Management: Securing a reliable and consistent supply of raw materials is essential for uninterrupted large-scale manufacturing. biosynth.com

Addressing these challenges early in the development process is critical for the successful clinical translation and industrial scale-up of this compound-based products.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Hydroxy-2-naphthonitrile with high purity?

- Methodology : Use Friedel-Crafts acylation or nitrile-directed electrophilic substitution on naphthalene derivatives, followed by hydroxylation. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ 7.5–8.5 ppm for aromatic protons) .

- Key Considerations : Optimize reaction temperature (80–120°C) to minimize byproducts like 2-naphthol. Confirm absence of residual solvents (e.g., DMF) via GC-MS .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid contact with strong acids/bases to prevent decomposition into toxic naphthalene derivatives .

- Waste Disposal : Neutralize with dilute NaOH before incineration in certified facilities to minimize environmental release .

Q. What analytical techniques are essential for characterizing this compound?

- Primary Methods :

- FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and nitrile (-C≡N, ~2240 cm⁻¹) functional groups.

- NMR : ¹H/¹³C NMR to resolve aromatic ring protons (7.5–8.5 ppm) and nitrile carbon (~120 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (expected m/z ~169.2) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in preclinical studies?

- Data Reconciliation : Cross-reference studies using the Toxicological Profile for Naphthalene Derivatives (ATSDR, 2024) and TOXCENTER database. Evaluate experimental variables:

- Dose-response relationships : Compare LD₅₀ values across species (e.g., rodents vs. zebrafish).

- Metabolite Analysis : Use LC-MS to identify toxic intermediates (e.g., 1,2-naphthoquinone) formed via CYP450 oxidation .

- Confidence Grading : Apply ATSDR’s confidence criteria (High/Moderate/Low) based on study design rigor (e.g., sample size, controls) .

Q. What strategies optimize the environmental biodegradation of this compound in soil/water systems?

- Experimental Design :

- Microbial Screening : Isolate Pseudomonas spp. or Rhodococcus spp. from contaminated sites; test degradation efficiency via UV-Vis (λ_max = 275 nm) or COD reduction assays.

- Kinetic Modeling : Apply first-order decay models to estimate half-life under varying pH (6–8) and temperature (20–30°C) .

Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?

- Process Validation :

- DoE (Design of Experiments) : Use response surface methodology to optimize reaction time, catalyst loading (e.g., AlCl₃), and solvent ratios.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Guidance

Q. What are the best practices for integrating this compound into biomedical research while addressing ethical constraints?

- Ethical Frameworks : Follow NIH guidelines for in vitro toxicity testing (e.g., OECD TG 429 for skin sensitization). Avoid human trials until in silico (QSAR) and animal data confirm safety margins .

- Collaborative Models : Partner with environmental chemists and regulatory agencies to align with REACH/EPA compliance .

Q. How should contradictory results in photostability studies of this compound be analyzed?

- Root-Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。